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Compound of Interest

Compound Name: 2-Bromobenzoylacetonitrile

Cat. No.: B1278727

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a
highly functionalized [3-ketonitrile that serves as a pivotal building block in modern synthetic
organic chemistry. Its unique structure, featuring a reactive (3-ketonitrile moiety and a
synthetically versatile brominated aromatic ring, makes it an invaluable precursor for the
construction of a wide array of complex heterocyclic systems. These heterocyclic scaffolds are
central to the development of new therapeutic agents, as they form the core of numerous
biologically active molecules. This guide provides a comprehensive overview of the synthesis
of 2-Bromobenzoylacetonitrile and its application as a chemical intermediate in the
preparation of key heterocyclic families relevant to drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-Bromobenzoylacetonitrile are critical for its
identification, handling, and use in synthesis. The data is summarized in the tables below.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 53882-80-7 [1][2]

Molecular Formula CoHeBrNO [1]

Molecular Weight 224.06 g/mol [1]
3-(2-bromophenyl)-3-

Synonyms ( p. .y) [1]
oxopropanenitrile

Purity >97% (Commercially available)  [1]
1S/C9H6BrNO/c10-8-4-2-1-3-

InChl Code [1]
7(8)9(12)5-6-11/h1-4H,5H2
KETIGQNBJUHYCA-

INChl Key [1]

UHFFFAOYSA-N

Table 2: Spectroscopic Data (Predicted and

Experimental)
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Spectrum Type

Key Peaks / Shifts (o in
ppm)

Comments

1H NMR

5 7.91 (d, 2H), 7.66 (t, 1H),
7.52 (t, 2H), 4.10 (s, 2H)

Data for the analogous 3-oxo-
3-phenylpropanenitrile in
CDCls. The aromatic region for
the 2-bromo derivative is
expected to show a more

complex multiplet pattern.[3]

13C NMR

~185 (C=0), ~135-125 (Ar-C),
~122 (Ar-C-Br), 115 (CN), ~30
(CH2)

Predicted values based on
typical shifts for B-ketonitriles
and brominated aromatics.
Carbonyl carbons appear at
the low-field end (160-220 ),
while sp2 carbons are in the
110-160 o range and sp3

carbons are around 0-90 0.[4]

[5][6]

IR Spectroscopy

~2260 cm~t (C=N stretch),
~1690 cm~t (C=0 stretch,
ketone), ~1590 cm~1 (C=C

stretch, aromatic)

Predicted characteristic
stretching frequencies for the

nitrile and carbonyl groups.

Synthesis of 2-Bromobenzoylacetonitrile

The most common and efficient method for the synthesis of B-ketonitriles is the Claisen

condensation between an ester and acetonitrile. For 2-Bromobenzoylacetonitrile, this

involves a two-step process starting from 2-bromobenzoic acid.
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Step 1: Esterification Step 2: Claisen Condensation
2-Bromobenzoic Acid Acetonitrile
Reflux

Ethanol (Solvent)
Conc. H2SO4 (Catalyst)

methoxide (Base)
Reflux

Acylation

Ethyl 2-Bromobenzoate 2-Bromobenzoylacetonitrile

Click to download full resolution via product page

Synthesis workflow for 2-Bromobenzoylacetonitrile.

Experimental Protocol 1: Synthesis of Ethyl 2-
Bromobenzoate

This procedure details the Fischer esterification of 2-bromobenzoic acid.

Dissolve 2-bromobenzoic acid (24.87 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.

Slowly add concentrated sulfuric acid (5 mL) to the solution as a catalyst.

Heat the mixture to reflux and maintain with continuous stirring for 24 hours.

After cooling to room temperature, remove the bulk of the ethanol via rotary evaporation.
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Transfer the residue to a separatory funnel, wash with deionized water, and extract with ethyl
acetate (3 x 50 mL).

Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify by silica gel column chromatography (eluent: 10:1 petroleum ether/ethyl acetate) to
afford ethyl 2-bromobenzoate.

o Expected Yield: ~86%]7]

Experimental Protocol 2: Synthesis of 2-
Bromobenzoylacetonitrile

This protocol is adapted from a standard procedure for Claisen condensation to form 3-

ketonitriles.[3]

Prepare a mixture of ethyl 2-bromobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in
anhydrous acetonitrile.

Heat the mixture to reflux for 3 hours. A white precipitate may form.

Cool the reaction to room temperature, filter the precipitate, and redissolve it in water.
Acidify the aqueous solution with 2 M HCI.

Extract the mixture with dichloromethane (2 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.
Remove the solvent under reduced pressure to yield the crude product.

Purify by flash chromatography (eluent: 3:1 petroleum ether/ethyl acetate) to provide pure 2-
Bromobenzoylacetonitrile.

o Expected Yield: 50-65% (based on analogous reactions)[3]
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Applications in Heterocyclic Synthesis

2-Bromobenzoylacetonitrile is an ideal C-C-C synthon for constructing five- and six-
membered heterocycles through condensation reactions with various N-C-N or N-N
binucleophiles.

Cyclocondensation

Hydrazine Hydrate

Guani dineH? Cyclocondensation > 2—Am1n0—4-(?—l?r9mophenyl)
-pyrimidine

3-(2-Bromophenyl)-1H-pyrazol-5-amine

2-Bromobenzoylacetonitrile

Sulfur +

Gewald Reaction o | 2-Amino-4-(2-bromophenyl)
Amine Base o

-thiophene

Click to download full resolution via product page

Versatility of 2-Bromobenzoylacetonitrile in synthesis.

Synthesis of Aminopyrazoles

The reaction with hydrazine hydrate provides a direct route to 3-aryl-5-aminopyrazoles, a
scaffold found in many kinase inhibitors and other pharmacologically active agents.

This is a general procedure for the cyclocondensation of a B-ketonitrile with hydrazine.

e Dissolve 2-Bromobenzoylacetonitrile (1.0 eq) in absolute ethanol.

e Add hydrazine hydrate (1.2 eq) to the solution.

o Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
e Upon completion, cool the mixture to room temperature and allow it to stand.

o Collect the resulting precipitate by filtration, wash with cold methanol and petroleum ether,
and dry.
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« If necessary, recrystallize the product from a suitable solvent like diluted acetic acid or
ethanol/water.

o Expected Yield: 60-75% (based on analogous reactions)[8]

Synthesis of Aminopyrimidines

Condensation with guanidine is a classical and effective method for constructing the 2-
aminopyrimidine core, which is a privileged structure in medicinal chemistry, present in drugs
such as Imatinib and Rosuvastatin.

This protocol describes a three-component reaction which can be adapted for the synthesis
from a pre-formed (-ketonitrile.

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute
ethanol.

« To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
e Add 2-Bromobenzoylacetonitrile (1.0 eq) to the mixture.

e Heat the reaction mixture at reflux for 6-8 hours.

o Cool the mixture and pour it into ice-cold water.

» Neutralize the solution with dilute HCI to precipitate the product.

e Filter the solid, wash thoroughly with water, and dry.

e Recrystallize from ethanol or another suitable solvent to obtain the pure aminopyrimidine
derivative.

o Expected Yield: 50-70% (based on analogous reactions)[9][10]

Synthesis of Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-
aminothiophenes. 2-Bromobenzoylacetonitrile can serve as the active methylene component
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in this transformation.

This is a general procedure for the Gewald aminothiophene synthesis.[11][12]

 In a round-bottom flask, suspend elemental sulfur (1.1 eq) in ethanol.

o Add 2-Bromobenzoylacetonitrile (1.0 eq) to the suspension.

e Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

e Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often exothermic.
e Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture and pour it into ice water.

o Collect the precipitated solid by filtration, wash with water, and dry.

o Purify the crude product by recrystallization from ethanol to yield the aminothiophene.

o Expected Yield: Yields for the Gewald reaction can vary widely but are often in the
moderate to good range.

Conclusion

2-Bromobenzoylacetonitrile is a readily accessible and highly versatile chemical
intermediate. Its dual reactivity allows for the efficient, one-pot synthesis of diverse and
medicinally relevant heterocyclic cores, including aminopyrazoles, aminopyrimidines, and
aminothiophenes. The presence of the bromo-substituent provides an additional handle for
further functionalization through cross-coupling reactions, enabling the rapid generation of
compound libraries for drug discovery programs. The protocols and data presented in this
guide underscore the significant potential of 2-Bromobenzoylacetonitrile for professionals
engaged in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sigmaaldrich.com/SG/en/product/manchesterorganics/man372903180?context=bbe
https://www.capotchem.com/53882-80-7.html
https://www.oncotarget.com/index.php?journal=oncotarget&page=article&op=downloadSuppFile&path%5B%5D=6974&path%5B%5D=13585
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_Characteristics_of_C_NMR_Spectroscopy
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://www.docbrown.info/page06/spectra/2-bromopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-bromopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-bromopropane-nmr13c.htm
https://www.chemicalbook.com/synthesis/ethyl-2-bromobenzoate.htm
https://www.researchgate.net/publication/45236181_Gewald_reaction_synthesis_properties_and_applications_of_substituted_2-aminothiophenes
https://iasj.rdd.edu.iq/journals/uploads/2025/01/05/f5634cb908d03693581ba6b39e38480c.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3746774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3746774/
https://en.wikipedia.org/wiki/Gewald_reaction
https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm
https://www.benchchem.com/product/b1278727#2-bromobenzoylacetonitrile-as-a-versatile-chemical-intermediate-cid-21
https://www.benchchem.com/product/b1278727#2-bromobenzoylacetonitrile-as-a-versatile-chemical-intermediate-cid-21
https://www.benchchem.com/product/b1278727#2-bromobenzoylacetonitrile-as-a-versatile-chemical-intermediate-cid-21
https://www.benchchem.com/product/b1278727#2-bromobenzoylacetonitrile-as-a-versatile-chemical-intermediate-cid-21
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278727?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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